

A Technical Guide to 3-Bromo-4'-fluorobiphenyl

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Compound of Interest

Compound Name: **3-Bromo-4'-fluorobiphenyl**

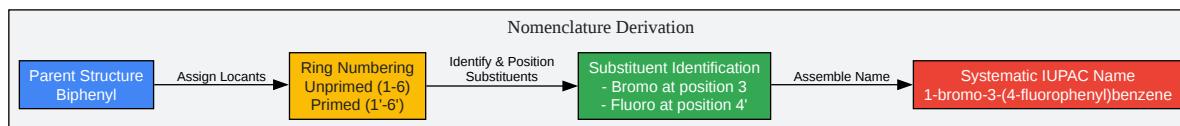
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Abstract: This document provides a comprehensive technical overview of **3-Bromo-4'-fluorobiphenyl**, a halogenated biphenyl derivative. It covers the compound's nomenclature, physicochemical properties, detailed synthetic protocols, chemical reactivity, and potential applications. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering detailed experimental procedures and structured data to support advanced research and application.

Nomenclature and Chemical Structure

The designation "**3-Bromo-4'-fluorobiphenyl**" is a semi-systematic name that clearly identifies the substitution pattern on the biphenyl core. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is **1-bromo-3-(4-fluorophenyl)benzene**^[1]. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is numbered 1 to 6, while the second (distinguished by a prime) is numbered 1' to 6'. In this compound, a bromine atom is attached to position 3 of the first ring, and a fluorine atom is at position 4' of the second ring.



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Caption: Logical workflow for determining the IUPAC name.

Physicochemical Properties

3-Bromo-4'-fluorobiphenyl is a halogenated aromatic compound used primarily as a building block in organic synthesis.^[2] Its predicted and observed properties are summarized below.

Property	Value	Source
CAS Number	306935-88-6	[2][3][4]
Molecular Formula	C ₁₂ H ₈ BrF	[2][3][4]
Molecular Weight	251.09 g/mol	[2][3][4][5]
Predicted Boiling Point	294.8 ± 20.0 °C	[3][6]
Predicted Density	1.433 ± 0.06 g/cm ³	[3][6]
Physical Form	Colourless Liquid (Predicted)	[3][6]
InChI Key	COWXPZSVUXHAFS-UHFFFAOYSA-N	[6]

Synthesis and Purification

The most common and efficient method for synthesizing substituted biphenyls like **3-Bromo-4'-fluorobiphenyl** is the Suzuki-Miyaura cross-coupling reaction.^[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

The synthesis can be achieved by reacting (3-bromophenyl)boronic acid with 1-fluoro-4-iodobenzene or, alternatively, (4-fluorophenyl)boronic acid with 1-bromo-3-iodobenzene. The former is often preferred due to the commercial availability of the starting materials.



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Caption: Experimental workflow for the synthesis of **3-Bromo-4'-fluorobiphenyl**.

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures.^{[2][7]}

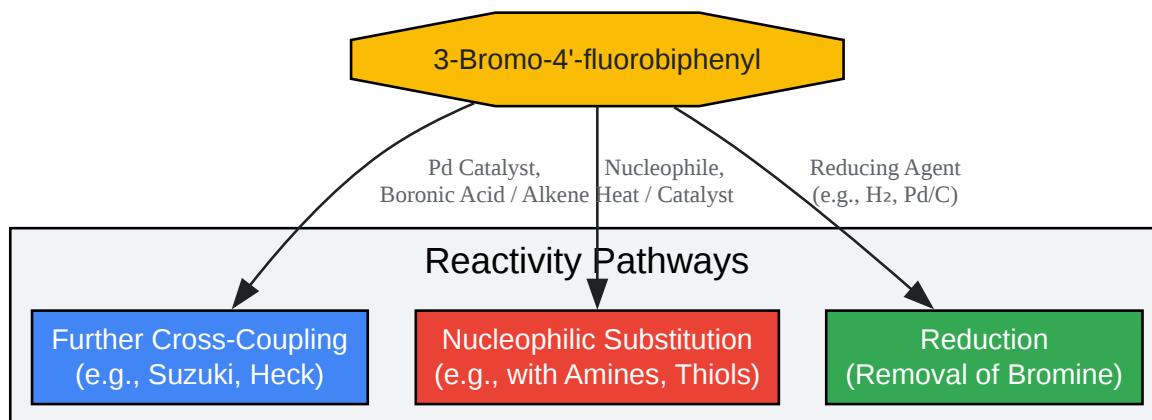
- Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (3-bromophenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and potassium carbonate (2.0 eq).
- Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02 eq). Evacuate the flask and backfill with nitrogen three times. Add a degassed solvent mixture of toluene and water (4:1 v/v).
- Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup: Cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **3-Bromo-4'-fluorobiphenyl**.

Chemical Reactivity and Applications

3-Bromo-4'-fluorobiphenyl is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbon-bromine bond.

- Cross-Coupling Reactions: The bromine atom can be readily substituted in further palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex, poly-substituted biphenyls and other aromatic systems.^[2]

- Nucleophilic Substitution: The bromo-substituent can be replaced by various nucleophiles, such as amines or thiols, under specific reaction conditions to introduce new functional groups.[2]
- Reduction: The bromine atom can be removed via reduction to yield 4-fluorobiphenyl.[2]
- Potential Applications: As an intermediate, this compound is valuable in the synthesis of pharmaceuticals and materials science precursors. Halogenated biphenyls are scaffolds found in various biologically active molecules, and derivatives may be investigated for applications such as enzyme inhibition or as antimicrobial agents.[2]



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Caption: Key chemical reactivity pathways for **3-Bromo-4'-fluorobiphenyl**.

Safety and Handling

For research purposes only. Not for human or veterinary use.[4] Based on data for structurally similar compounds, **3-Bromo-4'-fluorobiphenyl** should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may be toxic to aquatic life.[5] [8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

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